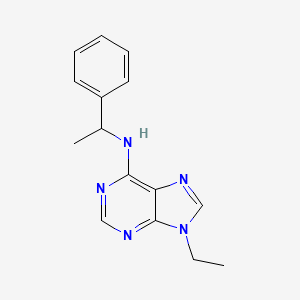![molecular formula C18H21N5O2S2 B12248578 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine](/img/structure/B12248578.png)
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazolopyridazine core, a cyclopropyl group, a thiophene ring, and a piperidine moiety. This unique combination of functional groups and ring systems makes it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine involves multiple steps, each requiring specific reagents and conditions. One common approach involves the cyclization of a hydrazine derivative with an ortho ester to form the triazolopyridazine core The thiophene ring is then attached via a sulfonylation reaction, and finally, the piperidine moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to streamline the synthesis and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The triazolopyridazine core is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The cyclopropyl group and thiophene ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole ring but differ in the attached functional groups and overall structure.
Triazolo[4,3-a]pyrazines: These compounds have a similar triazole ring but are fused with a pyrazine ring instead of a pyridazine ring.
Uniqueness
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine is unique due to its combination of a triazolopyridazine core with a cyclopropyl group, thiophene ring, and piperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H21N5O2S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H21N5O2S2/c1-12-2-7-17(26-12)27(24,25)22-10-8-14(9-11-22)18-20-19-16-6-5-15(13-3-4-13)21-23(16)18/h2,5-7,13-14H,3-4,8-11H2,1H3 |
InChI Key |
CIOUQYPLSPHAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12248497.png)
![6-ethyl-5-fluoro-N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12248499.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B12248508.png)
![6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine](/img/structure/B12248509.png)
![9-(2-methoxyethyl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12248514.png)
![5-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B12248515.png)
![2-Methyl-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12248539.png)
![1-(4-Methylphenyl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12248541.png)
![3-fluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-(pyridin-3-yl)pyrrolidine-3-carboxamide](/img/structure/B12248543.png)
![5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12248549.png)
![2-(cyclopentylsulfanyl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B12248550.png)
![9-(2-methoxyethyl)-6-[5-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12248561.png)
![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-6-methoxypyridazine](/img/structure/B12248568.png)

